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molecular formula C14H12FNO3 B8792380 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene

1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene

Cat. No. B8792380
M. Wt: 261.25 g/mol
InChI Key: NPHKOAHNJIKDMM-UHFFFAOYSA-N
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Patent
US05510353

Procedure details

To a solution of 85.6 g 2-nitro-4-fluoro-5-hydroxy-toluene (0.5 mol) in 1300 ml acetone are added at room temperature 138 g K2CO3 (1.0 mol). 72 ml benzyl bromide (0.6 mol) are then added dropwise over 1 hour and the resulting mixture is stirred overnight at 60°. The solvent is evaporated and the residue taken up in AcOEt. The precipitate is removed by filtration and the solution is washed with water. The organic layer is dried over sodium sulfate, the solvent evaporated and the residue crystallized from hexane to yield 2-nitro-4-fluoro-5-benzyloxy-toluene. M.p.=95°.
Quantity
85.6 g
Type
reactant
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([F:10])[C:7]([OH:11])=[CH:6][C:5]=1[CH3:12])([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC(C)=O>[N+:1]([C:4]1[CH:9]=[C:8]([F:10])[C:7]([O:11][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:6][C:5]=1[CH3:12])([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
85.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=C1)F)O)C
Name
Quantity
138 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred overnight at 60°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The precipitate is removed by filtration
WASH
Type
WASH
Details
the solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C(=C1)F)OCC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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